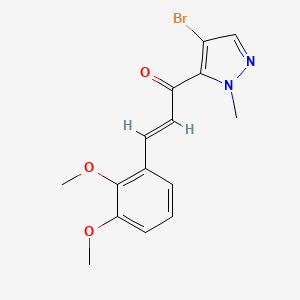
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis and inhibition of cell proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In vivo studies have shown that this compound exhibits insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Furthermore, its diverse range of biological activities makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another potential direction is to explore its potential as a natural insecticide and antifungal agent in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.
Méthodes De Synthèse
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a Claisen-Schmidt condensation reaction with ethyl cyanoacetate in the presence of a base to yield the final product, this compound.
Applications De Recherche Scientifique
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been shown to possess a range of biological activities that make it a promising candidate for use in medicine and agriculture. In medicine, this compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In agriculture, this compound has been found to possess insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.
Propriétés
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-18-14(11(16)9-17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAYZZIDNDIGJE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)

![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
![(4R)-4-(4-{[(2,5-dimethyl-3-furoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5488435.png)
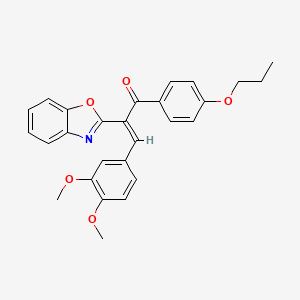
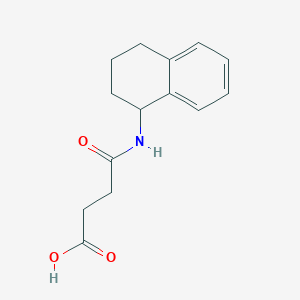
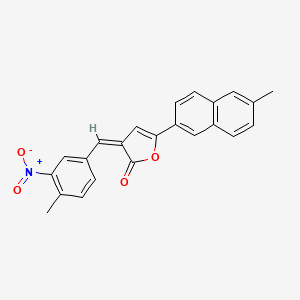
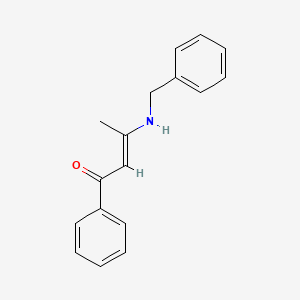
![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
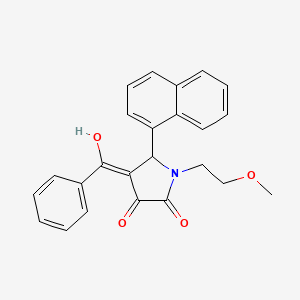
![N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
